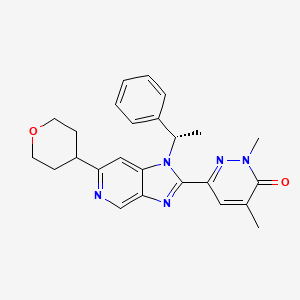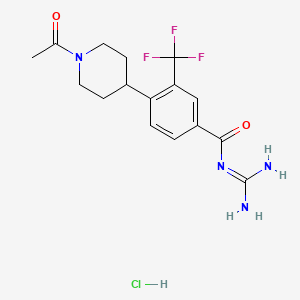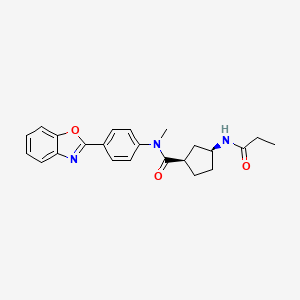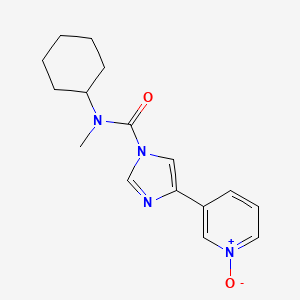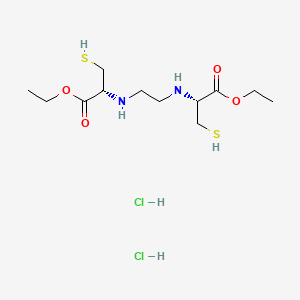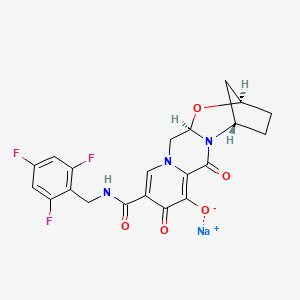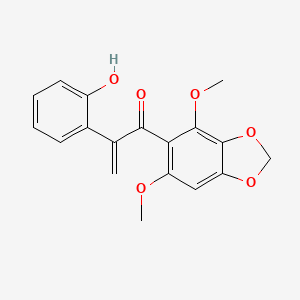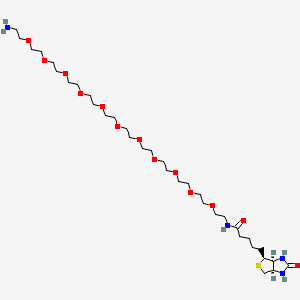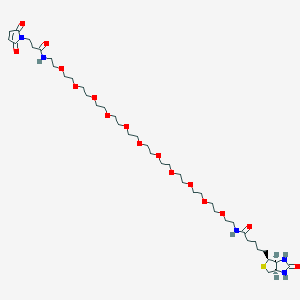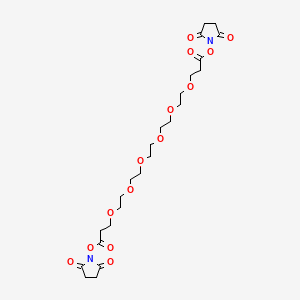
Bis-PEG6-NHS ester
Descripción general
Descripción
Bis-PEG6-NHS ester, also known as Bis-polyethylene glycol 6-N-hydroxysuccinimide ester, is a polyethylene glycol derivative containing two N-hydroxysuccinimide ester groups. This compound is widely used as a linker in the synthesis of various bioconjugates, including antibody-drug conjugates and proteolysis-targeting chimeras (PROTACs). The hydrophilic polyethylene glycol spacer enhances solubility in aqueous media, making it an ideal choice for labeling primary amines in proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Aplicaciones Científicas De Investigación
Bis-PEG6-N-hydroxysuccinimide ester has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.
Biology: Facilitates the labeling and modification of proteins and nucleic acids for various biological studies.
Medicine: Plays a crucial role in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Employed in the production of diagnostic reagents and therapeutic agents .
Mecanismo De Acción
Target of Action
Bis-PEG6-NHS ester is a PEG-based PROTAC linker . It primarily targets proteins, amine-modified oligonucleotides, and other amine-containing molecules . The primary role of this compound is to label these targets, which is crucial in the synthesis of PROTACs and antibody-drug conjugates (ADCs) .
Mode of Action
The mode of action of this compound involves the formation of stable amide bonds with primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . This is achieved through the reaction of its NHS ester groups with the primary amines at neutral or weakly alkaline buffers .
Biochemical Pathways
This compound plays a significant role in the intracellular ubiquitin-proteasome system . It forms part of PROTACs, which contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit this system to selectively degrade target proteins .
Pharmacokinetics
The pharmacokinetic properties of this compound are largely influenced by its hydrophilic PEG spacer . This spacer increases the compound’s solubility in aqueous media , which can significantly impact its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and bioavailability.
Result of Action
The result of this compound’s action is the synthesis of PROTACs and ADCs . These compounds have significant applications in targeted protein degradation and targeted drug delivery, respectively .
Action Environment
The action environment of this compound can influence its action, efficacy, and stability. For instance, the compound is unstable in solutions, and freshly prepared solutions are recommended . Moreover, the compound’s solubility can be significantly impacted by hygroscopic DMSO . Therefore, the use of newly opened DMSO is advised .
Análisis Bioquímico
Biochemical Properties
Bis-PEG6-NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . It interacts with these biomolecules through its NHS ester groups, which react with primary amines at pH 7-9, forming stable amide bonds .
Cellular Effects
As a component of PROTACs and ADCs, it plays a crucial role in the selective degradation of target proteins . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound itself does not exert effects at the molecular level. When used in the synthesis of PROTACs and ADCs, it contributes to their mechanism of action . PROTACs contain two different ligands connected by a linker like this compound; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Temporal Effects in Laboratory Settings
It is known that the compound is unstable in solutions, and freshly prepared solutions are recommended for use .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis-PEG6-NHS ester typically involves the reaction of polyethylene glycol with N-hydroxysuccinimide and a suitable activating agent, such as dicyclohexylcarbodiimide. The reaction is carried out in anhydrous conditions to prevent hydrolysis of the ester groups. The product is then purified using techniques such as column chromatography to obtain a high-purity compound .
Industrial Production Methods: In industrial settings, the production of Bis-PEG6-N-hydroxysuccinimide ester follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The compound is typically produced in bulk and stored under controlled conditions to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions: Bis-PEG6-N-hydroxysuccinimide ester primarily undergoes substitution reactions, where the N-hydroxysuccinimide ester groups react with primary amines to form stable amide bonds. This reaction is highly specific and efficient, making it suitable for bioconjugation applications .
Common Reagents and Conditions:
Reagents: Primary amines (e.g., lysine residues in proteins), N-hydroxysuccinimide, dicyclohexylcarbodiimide.
Conditions: The reaction is typically carried out in anhydrous solvents such as dimethyl sulfoxide or dichloromethane at room temperature or slightly elevated temperatures
Major Products: The major products of the reaction are amide-linked bioconjugates, where the primary amine-containing molecule is covalently attached to the polyethylene glycol spacer via an amide bond .
Comparación Con Compuestos Similares
- Bis-PEG5-N-hydroxysuccinimide ester
- Bis-PEG4-N-hydroxysuccinimide ester
- Bis-PEG3-N-hydroxysuccinimide ester
Comparison: Bis-PEG6-N-hydroxysuccinimide ester is unique due to its longer polyethylene glycol spacer, which provides greater flexibility and solubility compared to its shorter counterparts. This makes it particularly useful in applications where reduced steric hindrance and enhanced solubility are critical .
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N2O14/c27-19-1-2-20(28)25(19)39-23(31)5-7-33-9-11-35-13-15-37-17-18-38-16-14-36-12-10-34-8-6-24(32)40-26-21(29)3-4-22(26)30/h1-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLGRFGWAMAWTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N2O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


